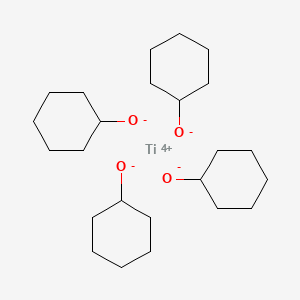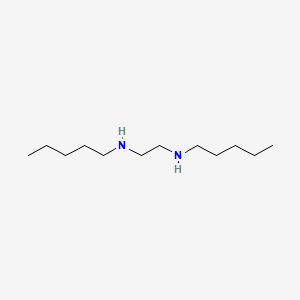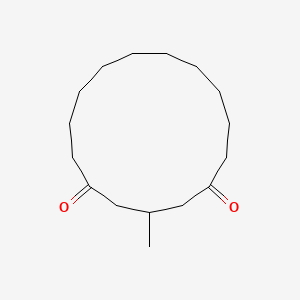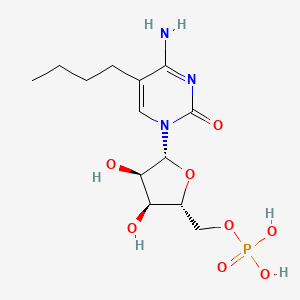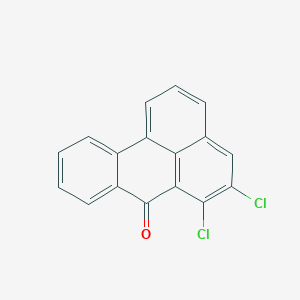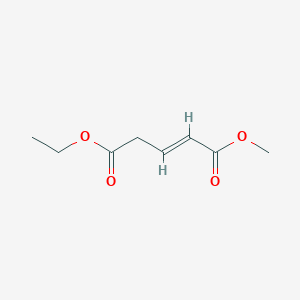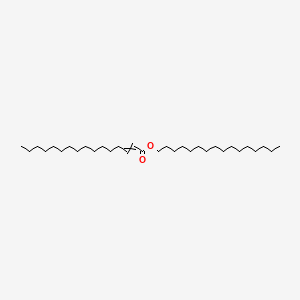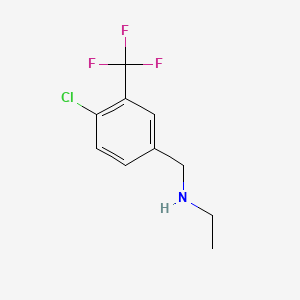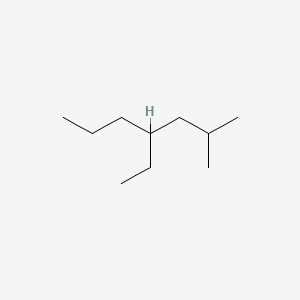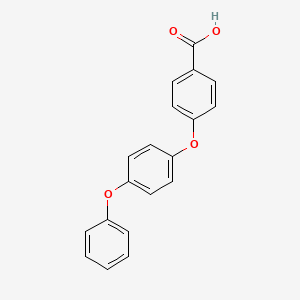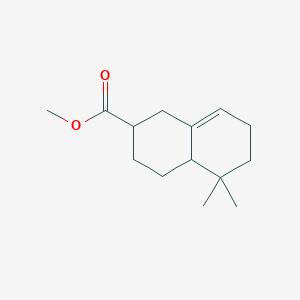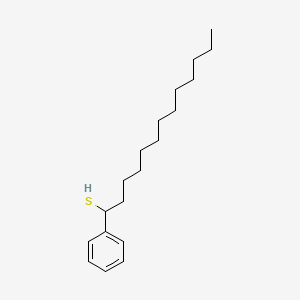
Dodecyltoluene-alpha-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyltoluene-alpha-thiol is an organosulfur compound with the chemical formula C19H32S and a molecular weight of 292.52 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a dodecyltoluene structure. Thiols are known for their distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyltoluene-alpha-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction (SN2) of an alkyl halide with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of acrylamides with sulfur, leading to the formation of polysulfides, which can be sequentially reduced to produce thiols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials such as alkyl halides and thiourea. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyltoluene-alpha-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides (R-X) are commonly used in nucleophilic substitution reactions with thiols.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Wissenschaftliche Forschungsanwendungen
Dodecyltoluene-alpha-thiol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dodecyltoluene-alpha-thiol involves its ability to participate in thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in biological systems . Thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, thiols can modulate the activity of various enzymes and proteins through the formation and reduction of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Dodecyltoluene-alpha-thiol can be compared with other similar compounds, such as:
Benzyl mercaptan (C7H8S): A simpler aromatic thiol with a benzyl group.
Thiophenol (C6H5SH): An aromatic thiol with a phenyl group.
Dodecyl mercaptan (C12H26S): An aliphatic thiol with a dodecyl group.
Uniqueness: this compound is unique due to its combination of an aromatic toluene ring and a long aliphatic dodecyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and biological research .
Eigenschaften
CAS-Nummer |
27043-31-8 |
|---|---|
Molekularformel |
C19H32S |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-phenyltridecane-1-thiol |
InChI |
InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19-20H,2-10,14,17H2,1H3 |
InChI-Schlüssel |
WQMGTTZOKQFQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


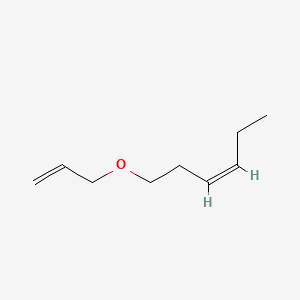

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
